2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

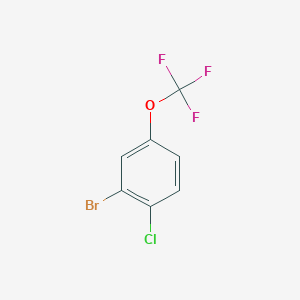

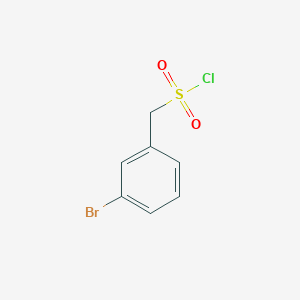

The compound 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a brominated ketone with a complex aromatic structure that includes chlorine, fluorine, and a methyl substituent on the phenyl ring. While the specific compound is not directly studied in the provided papers, related brominated aromatic ketones have been synthesized and analyzed, offering insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic ketones involves multi-step procedures that can include halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which demonstrated high yields and effective use as a chemical protective group . Another study detailed a 7-step synthesis of enantiomerically pure diarylethanes starting from a related brominated ketone, highlighting the importance of resolving agents and crystallization techniques in obtaining optically pure enantiomers . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using various computational methods, such as Gaussian09 software, to optimize the molecular structure and vibrational frequencies . The geometrical parameters of these molecules have been found to be in agreement with X-ray diffraction (XRD) data, suggesting a reliable approach to predicting the structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone .

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including esterification and halogen exchange . Additionally, the demethylation of related compounds, such as bromophos, has been observed in the presence of glutathione-dependent liver enzymes and alkaline buffers . These reactions indicate the reactivity of brominated ketones and their potential transformations in biological or chemical systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be inferred from studies on similar compounds. For instance, the molecular electrostatic potential (MEP) analysis has shown that the negative charge is often localized over the carbonyl group, while the positive regions are over the aromatic rings . The first hyperpolarizability of these compounds suggests their potential application in nonlinear optics . The high purity and yield achieved in the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone indicate that optimized synthetic methods can produce brominated ketones with desirable physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Complex Compounds : This chemical is used in the synthesis of a range of complex compounds, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, which have been explored for their anxiolytic activity (Liszkiewicz et al., 2006).

Selective α-Monobromination : This compound is involved in the selective α-monobromination of various alkylaryl ketones, a process significant in organic synthesis (Ying, 2011).

Reactions with Tetrasulfur Tetranitride : It reacts with tetrasulfur tetranitride to synthesize 3-aryl-4-halogeno-1,2,5-thiadiazoles, demonstrating its utility in creating sulfur-nitrogen heterocycles (Yoon, Cho, & Kim, 1998).

Electrooptical Properties : It has been used to modify esters that have large nematic ranges and potential in electrooptical applications (Gray & Kelly, 1981).

Synthesis and Analysis

Synthetic Technology Improvement : The compound has been synthesized from related precursors, improving yield and purity, which is crucial in pharmaceutical and chemical manufacturing (Yu-feng, 2013).

Characterization and Antimicrobial Evaluation : Its derivatives have been characterized and evaluated for antimicrobial activity, indicating its potential in medical research and application (Viveka et al., 2013).

Applications in Materials Science

- Synthesis of Liquid Crystalline Polyethers : It plays a role in synthesizing flexible polyethers based on conformational isomerism, contributing to materials science, especially in the development of liquid crystals (Percec & Zuber, 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBGPTKBKJYQQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378323 |

Source

|

| Record name | 4-Chloro-2-fluoro-5-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone | |

CAS RN |

338982-26-6 |

Source

|

| Record name | 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

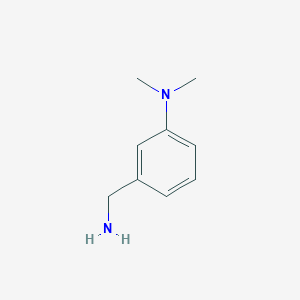

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)